[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone
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Overview
Description
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a cyclopropyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Introduction of the Propyl Group: This step involves the alkylation of the pyrrolidine ring using a propyl halide under basic conditions.
Attachment of the Chlorophenyl Group: This can be done via a nucleophilic substitution reaction using a chlorophenyl halide.
Formation of the Cyclopropyl Moiety: This step involves the cyclopropanation of an appropriate alkene using a suitable carbene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
- [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-bromophenyl)cyclopropyl]methanone
- [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone
Uniqueness
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-2-3-12-10-20(11-15(12)19)16(21)17(8-9-17)13-4-6-14(18)7-5-13/h4-7,12,15H,2-3,8-11,19H2,1H3/t12-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRBJKYDCVXOS-WFASDCNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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